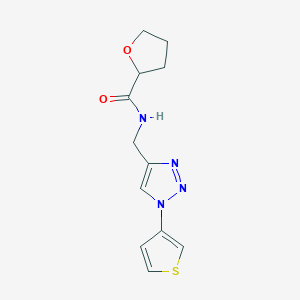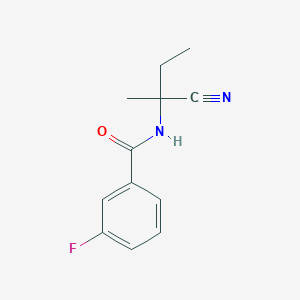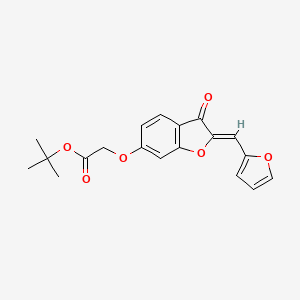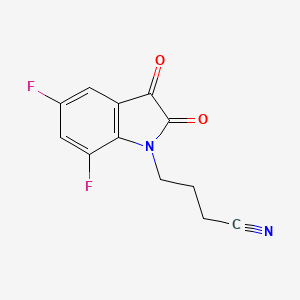
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a thiophene ring, a 1,2,3-triazole ring, and a tetrahydrofuran ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click reaction, a popular method for synthesizing 1,2,3-triazoles. The tetrahydrofuran ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thiophene and 1,2,3-triazole rings are aromatic, which could contribute to the compound’s stability and reactivity. The tetrahydrofuran ring is a common motif in many biologically active compounds .科学的研究の応用
Anticancer Activity
Thiophene derivatives have been identified to exhibit significant anticancer properties . The presence of a thiophene ring in the molecular structure can contribute to the compound’s effectiveness as a potential anticancer agent. Research suggests that such compounds can be used to design and synthesize novel therapeutic agents with enhanced pharmacological activity .
Anti-inflammatory and Analgesic Effects
Compounds containing thiophene moieties have shown promising results as anti-inflammatory and analgesic agents. This is particularly relevant in the development of new medications that can manage pain and inflammation more effectively, potentially leading to improved treatments for chronic inflammatory diseases .
Antimicrobial Properties
The antimicrobial properties of thiophene derivatives make them suitable for exploring new antibacterial and antifungal medications. Their structural complexity allows for the synthesis of compounds that can target a wide range of microbial pathogens .
Neurological Disorders Treatment
Thiophene-based compounds have applications in the treatment of various neurological disorders . They can act on central nervous system receptors or enzymes, leading to potential treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Organic Semiconductor Applications
Due to their electronic properties, thiophene derivatives are used in the development of organic semiconductors . These materials are crucial for the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .
Kinase Inhibition
Thiophene derivatives can function as kinase inhibitors , which are important in the regulation of cell processes. Kinase inhibition is a therapeutic strategy in the treatment of diseases where cell signaling pathways are dysregulated, such as cancer .
FGFR and KRAS Inhibition in Cancer Therapy
The compound has been mentioned in the context of combination therapy for cancer , acting as an inhibitor of Fibroblast Growth Factor Receptor (FGFR) and Kirsten rat sarcoma (KRAS). These proteins play a role in cell growth and differentiation, and their inhibition can be a strategy to treat certain types of cancer .
Material Science Applications
Thiophene derivatives are also significant in material science , where they can be used as corrosion inhibitors or in the creation of new materials with specific desired properties .
Safety and Hazards
将来の方向性
作用機序
Thiophene derivatives
are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They are also utilized in industrial chemistry and material science .
1,2,3-Triazole derivatives
are also known for their diverse biological activities. They have been used in the development of various drugs due to their ability to bind with high affinity to multiple receptors .
特性
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h3,5,7-8,11H,1-2,4,6H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPSQCJQXITOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)



![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)
![3,5-dimethyl-4-[2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole](/img/structure/B2945849.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)
![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)

![7-(tert-butyl)-3-(2,5-dimethylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2945858.png)